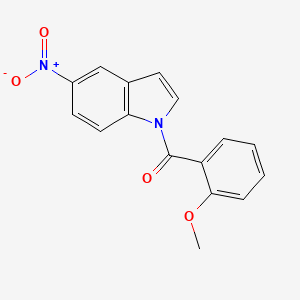

1H-Indole, 1-(2-methoxybenzoyl)-5-nitro-

CAS No.: 820234-20-6

Cat. No.: VC15899322

Molecular Formula: C16H12N2O4

Molecular Weight: 296.28 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 820234-20-6 |

|---|---|

| Molecular Formula | C16H12N2O4 |

| Molecular Weight | 296.28 g/mol |

| IUPAC Name | (2-methoxyphenyl)-(5-nitroindol-1-yl)methanone |

| Standard InChI | InChI=1S/C16H12N2O4/c1-22-15-5-3-2-4-13(15)16(19)17-9-8-11-10-12(18(20)21)6-7-14(11)17/h2-10H,1H3 |

| Standard InChI Key | RIIVACVSNAQMBV-UHFFFAOYSA-N |

| Canonical SMILES | COC1=CC=CC=C1C(=O)N2C=CC3=C2C=CC(=C3)[N+](=O)[O-] |

Introduction

Structural and Molecular Characteristics

Molecular Architecture

The core structure of 1H-indole, 1-(2-methoxybenzoyl)-5-nitro- consists of an indole scaffold substituted at the N1 position with a 2-methoxybenzoyl group and at the C5 position with a nitro (-NO₂) group. The indole system itself is a bicyclic aromatic heterocycle comprising a benzene ring fused to a pyrrole ring. The 2-methoxybenzoyl substituent introduces steric and electronic effects that modulate reactivity and intermolecular interactions, while the nitro group enhances electrophilicity and influences redox properties .

Molecular Formula and Weight

-

Molecular formula:

-

Molecular weight: 296.28 g/mol (calculated using PubChem’s molecular weight algorithm) .

Key Functional Groups

-

Nitro group (-NO₂): Positioned at C5, this group is electron-withdrawing, directing electrophilic substitution reactions to the C4 and C6 positions of the indole ring.

-

2-Methoxybenzoyl group: The methoxy (-OCH₃) substituent at the ortho position of the benzoyl moiety contributes to steric hindrance and hydrogen-bonding capabilities, potentially affecting solubility and receptor binding .

Synthesis and Reaction Pathways

General Synthetic Strategies

The synthesis of 1H-indole, 1-(2-methoxybenzoyl)-5-nitro- likely follows methodologies established for analogous N-substituted nitroindoles. A two-step approach is inferred from literature:

-

Nitration of indole: Introduction of the nitro group at C5 using mixed acid (HNO₃/H₂SO₄) under controlled conditions .

-

N-Acylation: Reaction of 5-nitroindole with 2-methoxybenzoyl chloride in the presence of a base such as potassium carbonate (K₂CO₃) in a polar aprotic solvent like dimethylformamide (DMF) .

Example Procedure (Hypothetical)

-

Step 1: 5-Nitroindole (1.0 mmol) is dissolved in anhydrous DMF under nitrogen.

-

Step 2: 2-Methoxybenzoyl chloride (1.2 mmol) and K₂CO₃ (2.5 mmol) are added sequentially.

-

Step 3: The mixture is heated at 80°C for 6–8 hours, followed by cooling, dilution with ice water, and extraction with dichloromethane.

-

Purification: Column chromatography (ethyl acetate/hexane, 1:3) yields the title compound as a yellow solid .

Yield Optimization

Microwave-assisted synthesis, as demonstrated for similar N-acylated indoles, could enhance reaction efficiency, reducing time from hours to minutes while maintaining yields >80% .

Physicochemical Properties

1H^1\text{H}1H NMR (400 MHz, CDCl₃)

-

Indole protons:

-

H2: δ 7.25 (d, , 1H)

-

H3: δ 7.55 (d, , 1H)

-

H4: δ 7.92 (d, , 1H)

-

H6: δ 8.45 (s, 1H)

-

-

2-Methoxybenzoyl group:

IR (KBr)

-

Nitro group: 1520 cm⁻¹ (asymmetric stretch), 1345 cm⁻¹ (symmetric stretch)

-

Carbonyl (C=O): 1680 cm⁻¹

Solubility and Stability

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume